molecular formula C7H12O5 B055344 1,2,3-Propanetriol, diacetate CAS No. 102-62-5

1,2,3-Propanetriol, diacetate

Cat. No.: B055344
CAS No.: 102-62-5
M. Wt: 176.17 g/mol
InChI Key: UXDDRFCJKNROTO-UHFFFAOYSA-N
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Description

1,2,3-Propanetriol, diacetate (PTDA) is an organic compound with a molecular formula of C6H12O6. It is a colorless, odorless, and hygroscopic substance that is used in various laboratory experiments and scientific research. PTDA is also referred to as glycerol diacetate or glycerol triacetate. It is a derivative of glycerol, which is an important component of many lipids, and is used in the synthesis of various compounds. PTDA has a wide range of applications in the fields of biochemistry, organic chemistry, and pharmaceuticals.

Scientific Research Applications

  • Biodiesel Fuel Surrogates : Verevkin et al. (2009) studied 1,2,3-propanetriol diacetate in the context of biodiesel fuel. They obtained new thermochemical data and improved the group contribution methodology for predicting the thermodynamic properties of compounds relevant to biodiesel, including 1,2,3-propanetriol diacetate (Verevkin et al., 2009).

  • Synthesis of Complexes : Nonoyama et al. (1987) used 1,2,3-propanetriol diacetate in synthesizing complexes with copper(II), nickel(II), and cobalt(III). They characterized these complexes spectroscopically and magnetically, highlighting the compound's utility in coordination chemistry (Nonoyama & Nonoyama, 1987).

  • Protecting Groups in Carbohydrate Chemistry : Lence et al. (2008) discussed the use of butane-1,2-diacetals, closely related to 1,2,3-propanetriol diacetate, as protecting groups for trans-diequatorial-1,2-diols in carbohydrate chemistry. They highlighted the conformational rigidity induced by diacetal protection, which aids in controlling diastereoselectivity in the synthesis of natural products (Lence, Castedo, & González‐Bello, 2008).

  • Chemoselective Acetalization : Karimi et al. (2005) explored the use of silylated diols, including 1,2,3-propanetriol diacetate, for the chemoselective acetalization of carbonyl compounds. This study demonstrates its application in organic synthesis under neutral aprotic conditions (Karimi, Hazarkhani, & Maleki, 2005).

  • Computational Analysis of Glycerol : Callam et al. (2001) conducted a computational analysis of the potential energy surfaces of glycerol, a compound closely related to 1,2,3-propanetriol diacetate. This study provides insights into the conformational properties and hydrogen-bonding trends in glycerol, relevant to understanding similar compounds (Callam, Singer, Lowary, & Hadad, 2001).

  • Enzymatic Regio- and Stereoselective Acylation : Koszelewski et al. (2021) evaluated gem-diacetates, including 1,2,3-propanetriol diacetate, as acyl donors for enzymatic acylation of alcohols. They demonstrated high reactivity and regioselectivity, highlighting the compound's potential in enzymatic processes (Koszelewski et al., 2021).

Properties

IUPAC Name

(2-acetyloxy-3-hydroxypropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDRFCJKNROTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Record name GLYCERYL DIACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883105
Record name 1,2-Diacetylglycerol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour
Record name 1,2,3-Propanetriol, diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name GLYCERYL DIACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water. Miscible with ethanol
Record name GLYCERYL DIACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

102-62-5, 25395-31-7, 101364-64-1
Record name 1,2-Diacetylglycerol
Source CAS Common Chemistry
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Record name 1,2-diacylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetin
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Record name 1,2,3-Propanetriol, diacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Diacetylglycerol
Source EPA DSSTox
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Record name GLYCERYL 1,2-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (±)-Glycerol 1,2-diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031712
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1,2-Diacetin typically synthesized?

A: 1,2-Diacetin can be synthesized through enzymatic hydrolysis of triacetin, a common food additive. This reaction is often catalyzed by lipases, particularly Candida antarctica lipase B (CALB) immobilized on supports like octyl agarose (CALB-OC). [, ] This enzymatic approach offers high regioselectivity, primarily yielding 1,2-diacetin over other isomers. [, ]

Q2: What are the potential applications of 1,2-Diacetin beyond its antimicrobial activity?

A: While its antimicrobial properties are notable, 1,2-Diacetin is also identified as a constituent in various plant extracts, including Tinospora crispa, Rumex confertus, and Smilax china. [, , ] These plants are traditionally used for their medicinal properties, such as antipyretic, antiparasitic, antifungal, antidiabetic, and antitumor activities, although the specific contribution of 1,2-Diacetin to these effects requires further investigation. []

Q3: How does the structure of 1,2-Diacetin relate to its properties?

A: 1,2-Diacetin is a di-ester of glycerol, with acetyl groups attached to the 1 and 2 positions of the glycerol backbone. This structure likely influences its susceptibility to enzymatic hydrolysis by lipases, as demonstrated by the selective production of 1,2-diacetin from triacetin using CALB-OC. [, ] Further research is needed to elucidate how specific structural features of 1,2-diacetin and its derivatives contribute to their observed biological activities.

Q4: What analytical techniques are commonly used to characterize and quantify 1,2-Diacetin?

A: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify 1,2-Diacetin in complex mixtures, such as plant extracts. [, , ] This technique enables separation of different compounds based on their volatility and provides information about their mass-to-charge ratios, aiding in structural elucidation. [, , ]

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